5-Propoxypentanoic acid
CAS No.: 88663-62-1
Cat. No.: VC19281819
Molecular Formula: C8H16O3
Molecular Weight: 160.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88663-62-1 |
|---|---|
| Molecular Formula | C8H16O3 |
| Molecular Weight | 160.21 g/mol |
| IUPAC Name | 5-propoxypentanoic acid |
| Standard InChI | InChI=1S/C8H16O3/c1-2-6-11-7-4-3-5-8(9)10/h2-7H2,1H3,(H,9,10) |
| Standard InChI Key | IVGSTYYZAQIJNV-UHFFFAOYSA-N |
| Canonical SMILES | CCCOCCCCC(=O)O |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Molecular Structure
The propoxy side chain in 5-propoxypentanoic acid may enhance lipid solubility compared to valproate, potentially influencing blood-brain barrier permeability .
Synthesis and Industrial Production
Synthetic Pathways
Though no direct synthesis data for 5-propoxypentanoic acid exist in the provided sources, valproate sodium synthesis involves:
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Alkylation of diethyl malonate with 1-bromopropane.
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Hydrolysis and decarboxylation to yield 2-propylpentanoic acid.
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Neutralization with sodium hydroxide to form the sodium salt .
Adapting this method, 5-propoxypentanoic acid could be synthesized via propoxylation of a pentanoic acid precursor, followed by purification steps.
Industrial-Scale Manufacturing
Valproate sodium is produced under Good Manufacturing Practice (GMP) conditions, with stringent controls for residual solvents and impurities . Scale-up of 5-propoxypentanoic acid would require analogous quality assurance protocols, particularly for pharmaceutical applications.
Pharmacological and Biological Activity
Mechanism of Action
Like valproate, 5-propoxypentanoic acid is hypothesized to:
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Inhibit histone deacetylases (HDACs) with an IC of ~400 μM .
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Enhance GABAergic neurotransmission by increasing brain GABA levels .
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Modulate voltage-gated sodium channels and NMDA receptor activity .
Neuroprotective Effects
In vitro studies on valproate demonstrate:
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Protection against glutamate-induced excitotoxicity and endoplasmic reticulum stress in neuronal cultures .
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Reduction of amyloid-β (Aβ) production in Alzheimer’s disease models .
These findings suggest 5-propoxypentanoic acid may similarly mitigate neurodegenerative pathways.
Therapeutic Applications
Anticonvulsant and Antiepileptic Use
Valproate sodium is FDA-approved for epilepsy and migraine prophylaxis . By extension, 5-propoxypentanoic acid may exhibit anticonvulsant properties via GABA elevation and sodium channel blockade.
Psychiatric Disorders
Valproate’s efficacy in bipolar disorder is linked to its calcium-modulating effects . A 7-day ex vivo treatment with 0.5 mM valproate reduced LPA-stimulated Ca responses by 8% in patient-derived B lymphoblasts (, ) .
Future Research Directions
Preclinical Development
Priority areas include:
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In vivo neuroprotection assays in Alzheimer’s and Parkinson’s models.
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HDAC isoform selectivity profiling to optimize therapeutic index.
Clinical Trials
Phase I trials should assess safety, while Phase II studies could explore efficacy in bipolar disorder or epilepsy subgroups resistant to valproate.
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